1-(2-Chloro-6-(fluoromethyl)phenyl)propan-1-one
Description
1-(2-Chloro-6-(fluoromethyl)phenyl)propan-1-one is an aromatic ketone characterized by a phenyl ring substituted with a chlorine atom at position 2 and a fluoromethyl (-CH₂F) group at position 6. The propan-1-one moiety (R-C(=O)-CH₂CH₃) confers typical ketone reactivity, while the halogen and fluorinated substituents influence its electronic and steric properties.
Properties
Molecular Formula |
C10H10ClFO |
|---|---|
Molecular Weight |
200.64 g/mol |
IUPAC Name |
1-[2-chloro-6-(fluoromethyl)phenyl]propan-1-one |
InChI |
InChI=1S/C10H10ClFO/c1-2-9(13)10-7(6-12)4-3-5-8(10)11/h3-5H,2,6H2,1H3 |
InChI Key |
OEHGGNOSUNCBSB-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=C(C=CC=C1Cl)CF |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloro-6-(fluoromethyl)phenyl)propan-1-one can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 2-chloro-6-(fluoromethyl)benzene with propanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods
In an industrial setting, the production of 1-(2-Chloro-6-(fluoromethyl)phenyl)propan-1-one may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can help in scaling up the synthesis while maintaining product purity.
Chemical Reactions Analysis
Types of Reactions
1-(2-Chloro-6-(fluoromethyl)phenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom in the phenyl ring can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of 1-(2-Chloro-6-(fluoromethyl)phenyl)propan-2-one.
Reduction: Formation of 1-(2-Chloro-6-(fluoromethyl)phenyl)propan-1-ol.
Substitution: Formation of 1-(2-Methoxy-6-(fluoromethyl)phenyl)propan-1-one.
Scientific Research Applications
1-(2-Chloro-6-(fluoromethyl)phenyl)propan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(2-Chloro-6-(fluoromethyl)phenyl)propan-1-one involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structural features. The presence of the chlorine and fluoromethyl groups can influence its binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
Key Compounds:
1-(2-Chloro-6-(fluoromethyl)phenyl)propan-1-one
- Substituents : 2-Cl, 6-CH₂F
- Functional Group : Aromatic ketone
- Molecular Formula : C₁₀H₁₀ClFO (estimated)
- Molar Mass : ~200.6 g/mol (calculated)
1-(2-Chloro-6-(fluoromethoxy)phenyl)propan-1-one
- Substituents : 2-Cl, 6-OCH₂F
- Functional Group : Aromatic ketone
- Molecular Formula : C₁₀H₁₀ClFO₂
- Molar Mass : 216.64 g/mol
1-(2-Bromophenyl)-3-(2-chloro-6-(trifluoromethyl)phenyl)-2,2-dimethylpropan-1-one
- Substituents : 2-Br, 2-Cl, 6-CF₃
- Functional Group : Aromatic ketone (complex branched structure)
- Molecular Formula : C₁₇H₁₄BrClF₃O
Neroli Ketone (1-(2-methyl-5-isopropylcyclohex-2-enyl)propan-1-one)
- Substituents : Cyclic aliphatic (2-methyl, 5-isopropyl)
- Functional Group : Cyclic ketone
- Molecular Formula : C₁₃H₂₂O
- Molar Mass : 194.31 g/mol
Physicochemical and Reactivity Comparison
Table 1: Comparative Properties
Key Findings:
Substituent Impact on Reactivity :
- The fluoromethyl (-CH₂F) group in the target compound is less electron-withdrawing than the fluoromethoxy (-OCH₂F) group in its analog , resulting in a less deactivated aromatic ring. This difference may enhance nucleophilic aromatic substitution (NAS) rates in the target compound.
- The trifluoromethyl (-CF₃) group in the derivative from significantly deactivates the ring, making it less reactive toward electrophiles but more stable under harsh conditions .
Neroli Ketone’s cyclic aliphatic structure reduces steric strain compared to aromatic analogs, enhancing its stability in volatile environments (e.g., perfumes) .
Spectroscopic Signatures :
- While NMR data for the target compound is unavailable, the trifluoromethyl derivative’s ¹H NMR (500 MHz) shows deshielded aromatic protons due to the electron-withdrawing CF₃ group, with shifts at δ 7.8–8.2 ppm . Similar deshielding is expected for the target compound’s aromatic protons.
Biological Activity
The compound 1-(2-Chloro-6-(fluoromethyl)phenyl)propan-1-one is a member of the ketone class and has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and implications for drug development, supported by various studies and data.
Chemical Structure and Properties
The molecular formula of 1-(2-Chloro-6-(fluoromethyl)phenyl)propan-1-one can be represented as C10H10ClF. The presence of chlorine and fluorine substituents on the aromatic ring contributes to its unique chemical properties, enhancing its lipophilicity and potentially its biological activity.
| Property | Value |
|---|---|
| Molecular Weight | 196.64 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
| LogP | Estimated at 3.5 |
Antimicrobial Activity
Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of chlorinated phenyl ketones have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
- Minimum Inhibitory Concentration (MIC) values for structurally similar compounds ranged from 1 to 8 µg/mL against Gram-positive bacteria, indicating potent activity .
Anticancer Potential
Research has also highlighted the anticancer potential of related compounds. For example, studies on phenyl ketones suggest that they can induce apoptosis in cancer cell lines, demonstrating their ability to disrupt cell cycle progression.
- In vitro studies have shown that certain derivatives can reduce cell viability significantly, with IC50 values as low as 225 µM in breast cancer cells .
The mechanism of action for 1-(2-Chloro-6-(fluoromethyl)phenyl)propan-1-one likely involves interaction with specific biological targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, thereby affecting cellular processes.
- Receptor Binding : It is hypothesized that the presence of halogen atoms enhances binding affinity to lipid membranes and receptors, influencing cellular uptake and distribution.
Study on Antimicrobial Activity
In a study assessing the antimicrobial efficacy of chlorinated phenyl ketones, 1-(2-Chloro-6-(fluoromethyl)phenyl)propan-1-one was tested against a range of bacterial strains. The results indicated a significant reduction in bacterial growth at concentrations as low as 4 µg/mL.
Study on Anticancer Efficacy
A separate investigation evaluated the cytotoxic effects of various phenyl ketones on cancer cell lines. The study found that treatment with compounds similar to 1-(2-Chloro-6-(fluoromethyl)phenyl)propan-1-one resulted in a dose-dependent decrease in cell viability, with notable morphological changes observed under microscopy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
